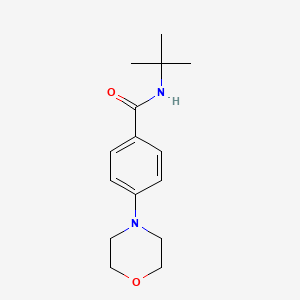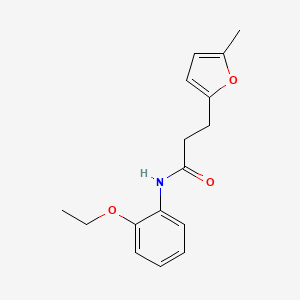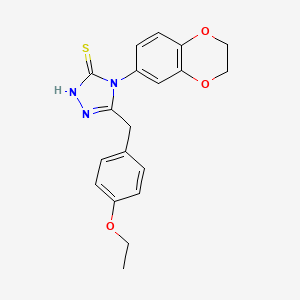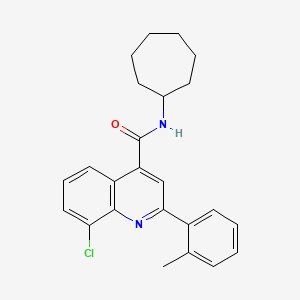
N-tert-butyl-4-(morpholin-4-yl)benzamide
Descripción general
Descripción
N-tert-butyl-4-(morpholin-4-yl)benzamide is a chemically differentiated building block used in organic synthesis and medicinal chemistry. This compound is particularly significant for the preparation of drug candidates containing hindered amine motifs .
Aplicaciones Científicas De Investigación
N-tert-butyl-4-(morpholin-4-yl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-4-(morpholin-4-yl)benzamide can be achieved through various methods. One common approach involves the reaction of tert-butyl 4-bromobenzoate with morpholine in the presence of a base such as sodium tert-butoxide and a palladium catalyst . The reaction is typically carried out in anhydrous toluene under an inert atmosphere.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Análisis De Reacciones Químicas
Types of Reactions
N-tert-butyl-4-(morpholin-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-tert-butyl-4-(morpholin-4-yl)benzoic acid, while reduction could produce N-tert-butyl-4-(morpholin-4-yl)benzylamine.
Mecanismo De Acción
The mechanism of action of N-tert-butyl-4-(morpholin-4-yl)benzamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-tert-butyl-4-morpholin-4-yl-4H-benzo(e)(1,3)oxazin-1-ylium tetrafluoroborate
- 4-tert-butyl-N-[2-(morpholin-4-yl)ethyl]benzamide
- N-(4-tert-butyl-2,6-dimethyl-phenyl)-2-morpholin-4-yl-acetamide
Uniqueness
N-tert-butyl-4-(morpholin-4-yl)benzamide is unique due to its specific structural features, including the presence of both a tert-butyl group and a morpholine ring
Propiedades
IUPAC Name |
N-tert-butyl-4-morpholin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)16-14(18)12-4-6-13(7-5-12)17-8-10-19-11-9-17/h4-7H,8-11H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOIHEEUSHMYOMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-methylphenyl)-N-[3-(pyrrolidin-1-yl)propyl]methanesulfonamide](/img/structure/B4612944.png)
![N-(4-bromo-3-chlorophenyl)-2-[(3-chlorophenyl)methylsulfanyl]acetamide](/img/structure/B4612945.png)
![1-(2,3-DIMETHYLPHENYL)-4-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERAZINE](/img/structure/B4612952.png)

![1-ETHYL-N-[2-METHYL-4-OXO-6-PROPYLTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4612975.png)
![2-(4-Tert-butylphenoxy)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B4612981.png)
![1,3,6-trimethyl-N-[3-(methylsulfanyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4612992.png)


![N'-[(2-chlorophenyl)methyl]-N,N,N'-triethylethane-1,2-diamine](/img/structure/B4613004.png)
![(2Z)-N-(1,3-benzothiazol-2-yl)-3-[4-(4-fluorophenyl)piperazin-1-yl]-2-(trifluoroacetyl)but-2-enehydrazide](/img/structure/B4613013.png)
![5-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4613024.png)
![1-(2-Methoxyphenyl)-4-[(pyridin-3-yl)methyl]piperazine](/img/structure/B4613032.png)
